molecular formula C25H20F2N4O2S B2577754 N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1115439-82-1

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2577754
CAS No.: 1115439-82-1
M. Wt: 478.52
InChI Key: INWHPSZFYFJTJJ-UHFFFAOYSA-N
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Description

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 2,5-difluorophenyl moiety. This compound is structurally distinct due to its hybrid pharmacophore design, combining imidazole (a heterocyclic scaffold with known bioactivity) and benzamide (a common motif in medicinal and agrochemical agents). The presence of fluorine atoms and a sulfanyl group may enhance metabolic stability and binding interactions, as seen in structurally related compounds .

Properties

IUPAC Name

N-benzyl-3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2S/c26-19-9-10-21(27)22(14-19)30-23(32)16-34-25-28-11-12-31(25)20-8-4-7-18(13-20)24(33)29-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWHPSZFYFJTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the difluorophenyl group, and the attachment of the benzyl group. Common reagents used in these reactions include benzyl chloride, 2,5-difluoroaniline, and various sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or imidazoles.

Scientific Research Applications

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolyl Benzamide Derivatives

  • N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b)
    • Structural Differences : Lacks the sulfanyl-carbamoyl group and 2,5-difluorophenyl substituent but includes a urea linkage.
    • Bioactivity : Pharmacologically relevant, with urea groups often enhancing hydrogen-bonding interactions in drug-receptor binding.
    • Synthesis : Prepared via coupling of imidazole-containing benzamides with urea precursors, highlighting modularity in imidazolyl benzamide design.

Agrochemical Benzamides

  • N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
    • Structural Differences : Features a cyclopropane carboxamide and furanyl group instead of imidazole and fluorophenyl moieties.
    • Application : Used as a fungicide, suggesting benzamide derivatives with heterocyclic appendages can exhibit broad agrochemical utility.

Fluorinated Benzamide Derivatives

  • N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide)
    • Structural Differences : Contains a pyridine ring and hydroxyphenylmethyl group, contrasting with the imidazole and difluorophenyl in the target compound.
    • Application : Acts as a plant growth regulator, indicating fluorine and aromatic groups in benzamides can modulate biological activity in diverse systems.

Complex Patent Compounds

  • 6-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hex-5-ynoic acid Structural Differences: A highly complex molecule with a pyrrolopyridazine core and trifluoromethylpyrimidine group, emphasizing the role of fluorine in enhancing lipophilicity and target affinity. Synthesis: Multi-step reactions involving carbamoyl coupling and halogenated intermediates, paralleling strategies applicable to the target compound .

Key Structural and Functional Insights

Feature Target Compound Comparable Compound Impact on Properties
Imidazole Core Present Absent in agrochemical benzamides Enhances potential for kinase or enzyme inhibition due to heterocyclic reactivity .
Fluorine Substituents 2,5-Difluorophenyl Trifluoromethyl groups in patent compounds Improves metabolic stability and binding specificity via hydrophobic interactions.
Sulfanyl Linkage Connects carbamoyl group to imidazole Urea linkages in compound 3b May influence redox stability or metal-binding capacity compared to urea.
Benzamide Backbone Common to all compared compounds Facilitates synthetic modularity and bioavailability optimization.

Biological Activity

N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article synthesizes the available data on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzamide moiety, an imidazole ring, and a difluorophenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the difluorophenyl and sulfanyl groups. The synthetic route may also involve various purification techniques to ensure high yield and purity.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, compounds bearing imidazole rings have shown promising results against various cancer cell lines. In vitro assays have been performed using human lung cancer cell lines such as A549, HCC827, and NCI-H358. The following table summarizes the IC50 values for related compounds:

CompoundCell LineIC50 (μM)
Compound AA5496.75 ± 0.19
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These results indicate that the compound's structural features may contribute to its cytotoxicity against cancer cells, particularly in two-dimensional (2D) culture formats compared to three-dimensional (3D) cultures .

Antimicrobial Activity

In addition to antitumor properties, there is evidence suggesting that similar compounds possess antimicrobial activity. For example, derivatives of benzimidazole and benzothiazole have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness against certain strains of bacteria. The binding affinity to DNA has also been explored, indicating a potential mechanism of action through inhibition of DNA-dependent enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly affect biological activity. For instance:

  • Substitution Patterns : The presence of electron-withdrawing groups like fluorine enhances the potency against target cells.
  • Functional Groups : The introduction of sulfanyl groups appears to increase solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

  • Study on Antitumor Activity : In a study focusing on imidazole derivatives, one compound exhibited an IC50 value of 2.12±0.21μM2.12\pm 0.21\mu M against A549 cells in 2D assays but showed reduced activity in 3D cultures (IC50 = 4.01±0.95μM4.01\pm 0.95\mu M). This discrepancy highlights the importance of the cellular environment in evaluating drug efficacy .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds against Pseudomonas aeruginosa, revealing significant inhibition at concentrations as low as 10μg/mL10\mu g/mL. These findings suggest that structural modifications can lead to enhanced antimicrobial properties .

Q & A

Q. What are the critical steps in synthesizing N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of thiourea derivatives with α-halo ketones under reflux in polar solvents (e.g., DMF or ethanol) to form the imidazole ring .

Sulfanyl linkage introduction : Thiol-ene "click" chemistry or nucleophilic substitution with mercaptoacetamide intermediates, using bases like triethylamine to deprotonate thiol groups .

Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the imidazole-thioacetamide intermediate and benzylamine derivatives .
Key conditions : Microwave-assisted synthesis (50–100°C, 2–4 hours) can enhance reaction rates and yields compared to traditional reflux .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.0–8.5 ppm), imidazole protons (δ 7.5–8.0 ppm), and sulfanyl methylene groups (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What solvents and catalysts optimize the synthesis of this compound?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfanyl group reactions . For imidazole ring closure, ethanol or methanol under reflux is preferred .
  • Catalysts : Pd/C for hydrogenation steps (if nitro intermediates are used) and DMAP for acyl transfer reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) during characterization?

  • Methodological Answer :

Cross-validate with complementary techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish overlapping signals .

Isotopic labeling : Introduce deuterated analogs to confirm the presence of labile protons (e.g., amide N–H) .

Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values using software like Gaussian .
Example: A discrepancy in molecular ion peaks may indicate impurities; purify via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies minimize by-products in the sulfanyl-acetamide coupling step?

  • Methodological Answer :
  • Temperature control : Conduct reactions at 0–5°C to suppress side reactions like oxidation of thiols to disulfides .
  • Protecting groups : Temporarily protect reactive amines with Boc or Fmoc groups before coupling .
  • Real-time monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline UV-vis spectroscopy to track reaction progress .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40°C for 7 days. Monitor degradation via HPLC (retention time shifts) .

Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .

Light exposure testing : Use a photostability chamber (ICH Q1B guidelines) to evaluate susceptibility to UV-induced degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.